molecular formula C11H8N2 B052347 2-(4-Methylbenzylidene)malononitrile CAS No. 2826-25-7

2-(4-Methylbenzylidene)malononitrile

Cat. No. B052347
CAS RN: 2826-25-7
M. Wt: 168.19 g/mol
InChI Key: JIFVPBALUHDGEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of “2-(4-Methylbenzylidene)malononitrile” often involves Knoevenagel condensation reactions, which are a class of chemical reactions useful in forming carbon-carbon bonds. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized through Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate using catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This method showcases the versatility of the Knoevenagel condensation for synthesizing derivatives of “2-(4-Methylbenzylidene)malononitrile” (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various analytical techniques such as NMR, Mass Spectroscopy, and X-ray diffraction studies. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters, highlighting the detailed geometric arrangement of molecules in the crystal lattice and the stabilization mechanisms such as hydrogen bond interactions (Achutha et al., 2016).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, demonstrating their reactivity and the potential for further functionalization. For instance, the reaction of malononitrile dimer with diacetyl under specific conditions produces novel functionalized analogs, indicating the compound's utility in synthesizing a wide range of chemically diverse materials (Belikov et al., 2018).

Physical Properties Analysis

The physical properties of “2-(4-Methylbenzylidene)malononitrile” and its derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in material science and organic electronics. For example, the growth and characterization of 2-(4-ethylbenzylidene)malononitrile crystals have been studied, revealing insights into their nonlinear optical properties and potential applications in micro-electronics and green lighting materials (Priyadharshini & Kalainathan, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various chemical agents, define the compound's suitability for use in organic synthesis and as intermediates in the production of more complex molecules. Studies have explored the condensation of malononitrile with various aldehydes under solvent-free conditions, showcasing the compound's versatility in synthesizing a range of heterocyclic compounds (Bhat, Choudhury, & Trivedi, 2012).

Scientific Research Applications

  • Electrohydrodimerization Studies : The mechanism of electrohydrodimerization of 2-(4-Methylbenzylidene)malononitrile was investigated using convolution potential sweep voltammetry. This study was significant in understanding the electrochemical behavior of activated olefins like this compound (Nadjo, Savéant, & Tessier, 1975).

  • Detection of Cyanide in Water : Derivatives of malononitrile, including 2-(4-Methylbenzylidene)malononitrile, were synthesized for use as optical devices in the detection of cyanide ions in water. These compounds change color in the presence of cyanide, indicating their potential as chemosensors or chemodosimeters (Schramm, Menger, & Machado, 2016).

  • Proton Transfer Monitoring : 2-(4-Methylbenzylidene)malononitrile has been used as a photoacid and intramolecular charge transfer (ICT) probe to monitor ground state proton transfer processes from solutes to solvents (Panja, 2020).

  • Study of Toxicity Mechanisms : The compound has been studied to understand the mechanism of toxicity of benzylidene malononitriles, including its interactions with various chemical agents and biological effects (Jones & Israel, 1970).

  • Green Chemistry in Education : Used in educational settings to demonstrate green chemistry techniques, this compound was synthesized in a solvent-free process, highlighting environmental-friendly chemistry practices (Hong-pin, 2010).

  • Mass Spectrometry Analysis : Derivatives of this compound have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) for analyzing a variety of compounds (Wyatt, Stein, & Brenton, 2006).

Safety And Hazards

The compound is classified as having acute toxicity, both orally (Category 2, H300) and through inhalation (Category 3, H331). It also has dermal acute toxicity (Category 3, H311), can cause eye irritation (Category 2A, H319), and is a skin sensitizer (Category 1, H317). It poses a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) .

properties

IUPAC Name

2-[(4-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVPBALUHDGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294826
Record name Toluene, 4-(2,2-dicyanoethenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzylidene)malononitrile

CAS RN

2826-25-7
Record name 2826-25-7
Source DTP/NCI
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Record name Toluene, 4-(2,2-dicyanoethenyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylbenzylidene)malononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
LR Keerthi, S Anand, S Kalainathan, D Jaikumar - Optical Materials, 2020 - Elsevier
More effective organic charge transfer nonlinear optical material of 2-(4-methlybenzylidene) malononitrile (MBM) has been synthesized via knoevenagel condensation reaction method …
Number of citations: 10 www.sciencedirect.com
A Priyadharshini, S Kalainathan - Journal of Physics and Chemistry of …, 2018 - Elsevier
Good quality, third order nonlinear optical single crystal, 2-(4-ethylbenzylidene) malononitrile (EBM) was successfully grown by slow evaporation solution growth technique (SESGT) at …
Number of citations: 16 www.sciencedirect.com
MEM Zayed, RM El-Shishtawy, SA Elroby… - Chemistry Central …, 2018 - Springer
A set of different donor-π-acceptor compounds having dicyanovinyl as the acceptor and aryl moieties as donors were synthesized by Knoevenagel condensation. The UV–visible …
Number of citations: 15 link.springer.com
O Amiri, EM Rakib, A Hannioui, M Saadi… - … Section E: Structure …, 2014 - scripts.iucr.org
The molecule of the title compound, C11H8N2, is approximately planar (rmsdeviation for all non-H atoms = 0.023 Å). The malononitrile C—C—C angle is 113.54 (13). In the crystal, …
Number of citations: 2 scripts.iucr.org
MM Ghorab, MA Shaaban, HI Heiba, A Zaher… - Research on Chemical …, 2015 - Springer
Because of the reported anticancer activity of quinolines and pyrimidoquinolines containing the biologically active sulfonamide moiety, a new series of quinoline and pyrimidoquinoline …
Number of citations: 5 link.springer.com
H Zheng, Y Han, J Sun, CG Yan - Chinese Chemical Letters, 2021 - Elsevier
A convenient synthetic protocol for the hexasubstituted benzene derivatives was successfully developed by DABCO promoted domino reaction of arylidene malononitrile with two …
Number of citations: 9 www.sciencedirect.com
N Zengin, H Burhan, A Şavk, H Göksu, F Şen - Scientific RepoRtS, 2020 - nature.com
Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for the Knoevenagel condensation of aryl and aliphatic …
Number of citations: 16 www.nature.com
E Tessema, V Elakkat, CF Chiu, JH Zheng, KL Chan… - Molecules, 2021 - mdpi.com
Phospha-Michael addition, which is the addition reaction of a phosphorus-based nucleophile to an acceptor-substituted unsaturated bond, certainly represents one of the most versatile …
Number of citations: 10 www.mdpi.com
C Yue, A Mao, Y Wei, M Lü - Catalysis Communications, 2008 - Elsevier
A task-specific ionic liquid, [H 3 N + –CH 2 –CH 2 –OH][CH 3 COO − ] was synthesized and used as catalyst in the Knoevenagel condensation reaction of various kinds of aromatic …
Number of citations: 169 www.sciencedirect.com
F Kalantari, S Rezayati, A Ramazani… - ACS Applied Nano …, 2022 - ACS Publications
In the present work, based on a convergent protocol, we synthesized proline-Cu complex based 1,3,5-triazine coated on Fe 3 O 4 magnetic nanoparticles as a green and recyclable …
Number of citations: 34 pubs.acs.org

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